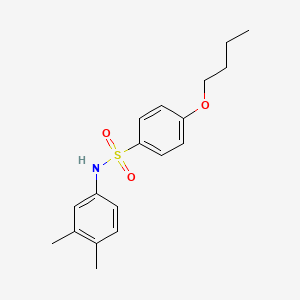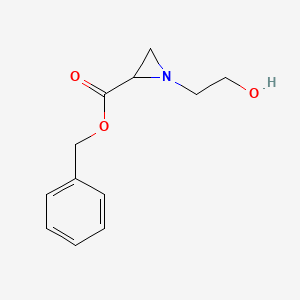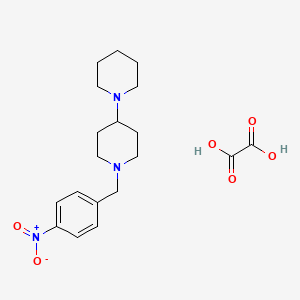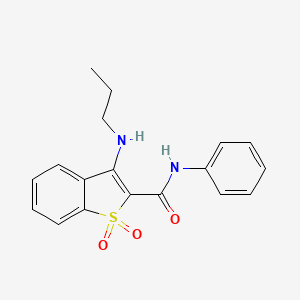
4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide, also known as BDMDBS, is a sulfonamide compound that is used in scientific research. It is a white solid that is soluble in organic solvents and has a molecular weight of 365.52 g/mol. BDMDBS has been found to be a useful tool in studying the biochemical and physiological effects of certain proteins and enzymes.
Mécanisme D'action
4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide works by binding to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of downstream targets. This inhibition of kinase activity can lead to changes in cellular signaling pathways and ultimately affect cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide can have a variety of biochemical and physiological effects depending on the specific kinase or phosphatase being targeted. For example, inhibition of JNK1/2 by 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide has been shown to reduce inflammation and cell death in certain disease models. Inhibition of p38α has been shown to reduce the production of cytokines and chemokines in response to immune stimuli. Inhibition of ERK5 has been shown to affect the development of certain tissues and organs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide in lab experiments is its potency and selectivity as a kinase inhibitor. This allows for more precise targeting of specific cellular pathways and can help to elucidate the role of certain proteins in disease processes. However, one limitation of 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.
Orientations Futures
There are many potential future directions for research involving 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of specific kinases and phosphatases. Another area of interest is the use of 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide in combination with other drugs or therapies to enhance their efficacy. Additionally, research is needed to further understand the cellular mechanisms underlying the effects of 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide and to identify potential new targets for therapeutic intervention.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with butylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization. The yield of 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide is typically around 60-70%.
Applications De Recherche Scientifique
4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide has been used in a variety of scientific research applications, particularly in the study of protein kinases and phosphatases. It has been found to be a potent and selective inhibitor of certain protein kinases, including JNK1/2, p38α, and ERK5. 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide has also been used to study the role of certain phosphatases in cellular signaling pathways.
Propriétés
IUPAC Name |
4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-4-5-12-22-17-8-10-18(11-9-17)23(20,21)19-16-7-6-14(2)15(3)13-16/h6-11,13,19H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBHZUAYHRVQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)
![7-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5156510.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5156513.png)
![5-(4-bromophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5156514.png)

![1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5156524.png)


![1-[(4-chlorophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5156545.png)
![ethyl (5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5156563.png)
![6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol](/img/structure/B5156564.png)

![N-[(butylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5156579.png)